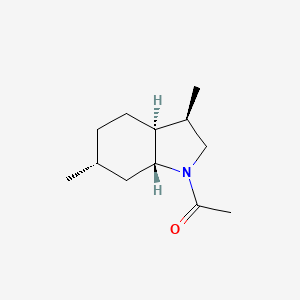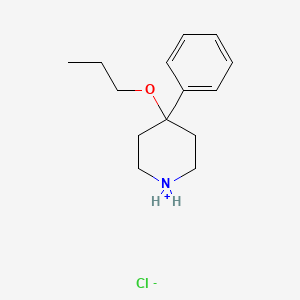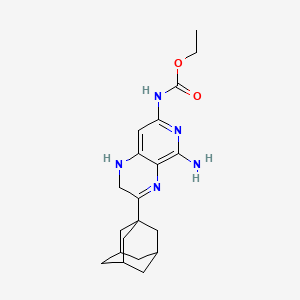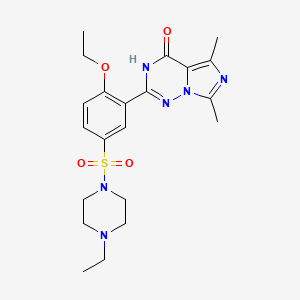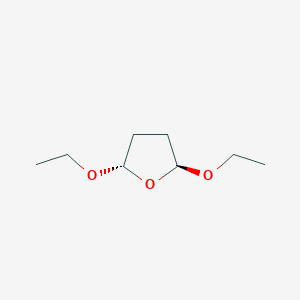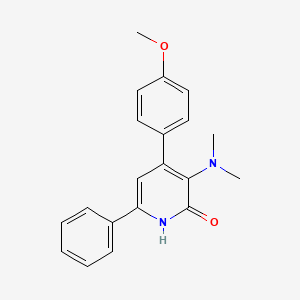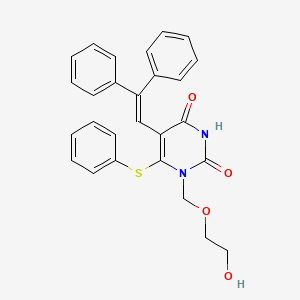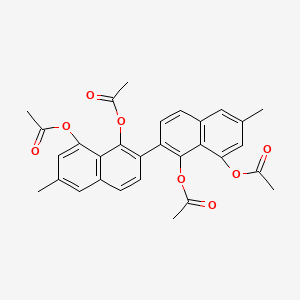
(2,2'-Binaphthalene)-1,1',8,8'-tetrol, 6,6'-dimethyl-, tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate: is a complex organic compound with a unique structure that includes multiple naphthalene rings and acetyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate typically involves multiple steps, starting from simpler naphthalene derivatives. The process often includes:
Naphthalene Derivative Preparation: Initial steps involve the preparation of naphthalene derivatives with specific functional groups.
Coupling Reactions: These derivatives undergo coupling reactions to form the binaphthalene core.
Functional Group Modifications:
Acetylation: The final step involves acetylation to form the tetraacetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthalenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying molecular recognition and binding.
Medicine
In medicine, (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic reactions and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gossypol: A yellow phenolic substance with a similar binaphthalene structure.
(2,2’-Binaphthalene)-5,5’,8,8’-tetrone, 1,1’-dihydroxy-6,6’-dimethyl-: Another binaphthalene derivative with different functional groups.
Uniqueness
(2,2’-Binaphthalene)-1,1’,8,8’-tetrol, 6,6’-dimethyl-, tetraacetate is unique due to its specific combination of hydroxyl, methyl, and acetyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
17734-91-7 |
|---|---|
Molekularformel |
C30H26O8 |
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
[8-acetyloxy-7-(1,8-diacetyloxy-6-methylnaphthalen-2-yl)-3-methylnaphthalen-1-yl] acetate |
InChI |
InChI=1S/C30H26O8/c1-15-11-21-7-9-23(29(37-19(5)33)27(21)25(13-15)35-17(3)31)24-10-8-22-12-16(2)14-26(36-18(4)32)28(22)30(24)38-20(6)34/h7-14H,1-6H3 |
InChI-Schlüssel |
ZIPSSPPALYZSOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)OC(=O)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC(=O)C)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
